molecular formula C19H15Cl2NO2 B11944557 N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide CAS No. 853311-97-4

N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide

Cat. No.: B11944557
CAS No.: 853311-97-4
M. Wt: 360.2 g/mol
InChI Key: BEZFXUJGNJFEPE-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide is a synthetic organic compound characterized by the presence of chlorinated phenyl and furyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide typically involves the reaction of 2-chlorobenzoyl chloride with 5-(4-chlorophenyl)-2-furylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydroxyl, amino, or alkoxy derivatives.

Scientific Research Applications

N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-Chloropropanoyl)phenyl)acetamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

    5-(2-Chlorophenyl)-N-(4-chlorophenyl)-2-furamide: Another related compound with a similar core structure but different functional groups.

Uniqueness

N-(2-Chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide is unique due to its specific combination of chlorinated phenyl and furyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

853311-97-4

Molecular Formula

C19H15Cl2NO2

Molecular Weight

360.2 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C19H15Cl2NO2/c20-14-7-5-13(6-8-14)18-11-9-15(24-18)10-12-19(23)22-17-4-2-1-3-16(17)21/h1-9,11H,10,12H2,(H,22,23)

InChI Key

BEZFXUJGNJFEPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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